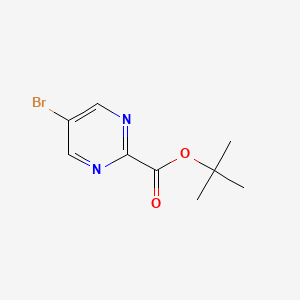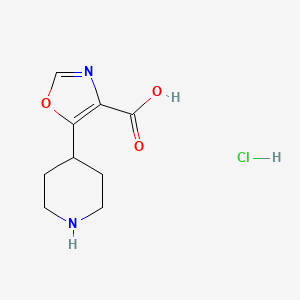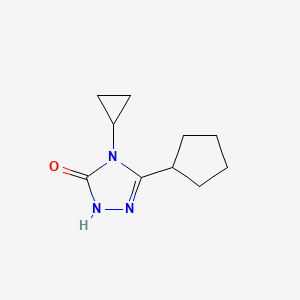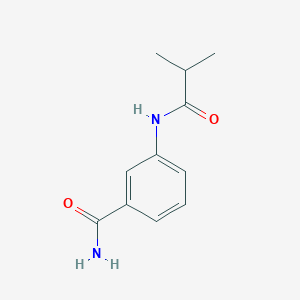
3-Isobutyrylaminobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used .Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-Isobutyrylaminobenzamide is not directly discussed in the literature; however, related compounds and their synthesis and characterization are explored. One study details the synthesis and characterization of 3-fluorophenmetrazine (3-FPM), a compound related to phenmetrazine analogs used in research for treatment options in obesity and drug dependence (McLaughlin et al., 2017).
Inhibitory Effects in Biochemical Processes
Benzamides like 3-aminobenzamide, which are structurally related to this compound, have been studied for their inhibitory effects on specific biochemical processes. They have been found to inhibit the synthesis of poly(adenosine diphosphate-ribose), affecting cell viability, glucose metabolism, and DNA synthesis (Milam & Cleaver, 1984). This highlights the potential applications of similar compounds in biochemical and pharmacological research.
Biopolymer Synthesis
Benzamides substituted in the 3-position, similar to this compound, have been identified as inhibitors of poly(ADP-ribose) synthetase, making them significant in the study of biopolymer synthesis and its regulatory roles in biological systems (Purnell & Whish, 1980).
Enhancing Pharmaceutical Production
Isobutanol, closely related to the isobutyryl group in this compound, has been used to enhance the production of pharmaceutical compounds, such as the anti-tumor agent ansamitocin P-3. This suggests potential applications for derivatives like this compound in improving pharmaceutical fermentation processes (Lin et al., 2011).
Drug Development and Nanoparticle Research
Research in drug development and nanoparticle utilization has explored compounds like isobutyl cyanoacrylate for drug carrier applications. This research indicates the potential for derivatives such as this compound in similar applications (Ghanem et al., 1993).
Alternative Research Methodologies
Studies on alternative research methodologies, such as the 3Rs principle (Replacement, Reduction, Refinement) in animal models, can inform the use of compounds like this compound in more ethical and effective research practices (Graham & Prescott, 2015).
Wirkmechanismus
Mode of Action
It is known that drugs interact with proteins by establishing noncovalent or covalent bonds . The different side chains of amino acids can participate in intermolecular interactions with a drug
Biochemical Pathways
It is known that alterations at the metabolome level reflect disturbances in the preceding cascade, bridging the gap between the genome and phenotype . Metabolites are the products and intermediate molecules of metabolic pathways and include small molecules such as lipids, sugars, nucleotides, and amino acids . Changes at this level can precede the onset of disease symptoms .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties . A drug’s affinity and activity are determined by its chemical structure
Result of Action
One study suggests that a low concentration of a similar compound, 3-aminobenzamide, stimulates angiogenesis by decreasing fibrinolytic activity, carried out by urokinase-type plasminogen activator (upa), and by enhancing matrix metalloprotease-2 (mmp-2) gelatinolytic activity, in fibroblast growth factor-2-stimulated endothelial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as diet, lifestyle, and exposure to certain substances can affect how a drug works in the body.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)11(15)13-9-5-3-4-8(6-9)10(12)14/h3-7H,1-2H3,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDJIHWSAYLUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4-dichlorophenyl)methoxy]-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B2474803.png)
![7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2474804.png)
![rel-(3aS,7aS)-(5-Methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol dihydrochloride](/img/structure/B2474806.png)
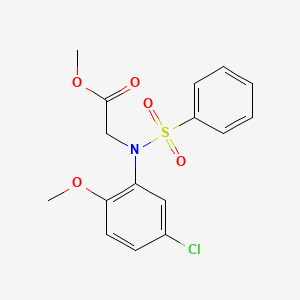
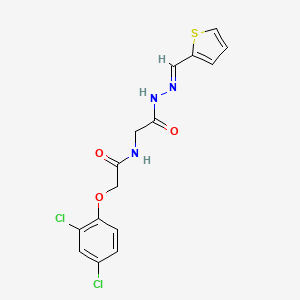
![N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474809.png)
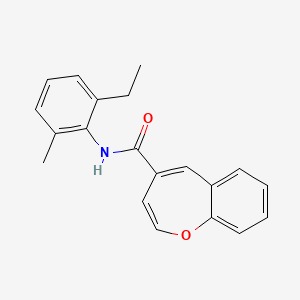
![N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2474815.png)
![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2474816.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2474817.png)
![1-methyl-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2474819.png)
